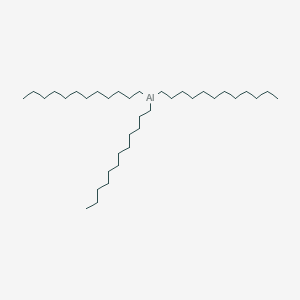

Tridodecylaluminium

Description

Properties

IUPAC Name |

tridodecylalumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C12H25.Al/c3*1-3-5-7-9-11-12-10-8-6-4-2;/h3*1,3-12H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBEXIHMRFRFRAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[Al](CCCCCCCCCCCC)CCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H75Al | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027410 | |

| Record name | Aluminum, tridodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1529-59-5 | |

| Record name | Tridodecylaluminum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1529-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(dodecyl)aluminum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001529595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum, tridodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum, tridodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridodecylaluminium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIDODECYLALUMINIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A52Z93TVN3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIS(DODECYL)ALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5837 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Tridodecylaluminium in Catalysis: Advanced Perspectives

Ziegler-Natta Olefin Polymerization: Mechanistic and Application Insights

Role of Tridodecylaluminium as a Co-catalyst and Activator.wikipedia.orgepo.org

In Ziegler-Natta polymerization, this compound acts as a co-catalyst, a substance that, in conjunction with a transition metal precursor, generates the catalytically active species for olefin polymerization. wikipedia.org The interaction between the this compound and the transition metal compound, often a titanium halide like titanium tetrachloride (TiCl₄), is a fundamental step in initiating the polymerization process. wikipedia.orgscienceinfo.com This activation process involves a series of complex chemical reactions that ultimately lead to the formation of the active catalytic centers responsible for polymer chain growth. mdpi.comlibretexts.org

One of the primary functions of this compound is to act as an alkylating agent. mdpi.commdpi.com In this capacity, it donates one of its dodecyl groups to the transition metal center of the catalyst precursor. libretexts.org For instance, in a system containing titanium tetrachloride, the this compound will transfer a dodecyl group to the titanium atom, displacing a chloride ligand. libretexts.orgmdpi.com This alkylation is a critical step in forming a metal-carbon bond, which is the initial site for the subsequent insertion of olefin monomers and the growth of the polymer chain. mdpi.compressbooks.pub The process creates an organo-transition metal compound with a vacant coordination site, which is essential for the polymerization to proceed. libretexts.org

Polymerization systems are highly sensitive to impurities such as water, oxygen, and other polar compounds. These impurities can react with and deactivate the catalyst components, thereby inhibiting or terminating the polymerization process. This compound acts as a scavenger, reacting with these harmful impurities and effectively removing them from the reaction medium. wipo.int This scavenging action protects the active catalytic sites, ensuring the efficiency and longevity of the polymerization process. While other trialkylaluminum compounds like triisobutylaluminum (B85569) (TIBAL) are also known for their scavenging properties, this compound performs a similar vital function in maintaining the integrity of the catalytic system. wipo.int

Reduction of Transition Metal Precursors

Elucidation of Active Site Formation and Propagation Mechanisms.mdpi.comresearchgate.net

The formation of active sites in Ziegler-Natta catalysis is a complex process involving the interaction of this compound with the transition metal compound, often on a support material like magnesium chloride (MgCl₂). core.ac.ukresearchgate.net These interactions lead to the creation of specific titanium-based centers that are capable of coordinating and inserting olefin monomers. mdpi.comresearchgate.net The propagation of the polymer chain then occurs through the repeated insertion of monomer units into the transition metal-carbon bond of the active site. mdpi.compressbooks.pub

The generally accepted mechanism for polymer chain growth is the Cossee-Arlman mechanism. This mechanism proposes that the olefin monomer first coordinates to a vacant site on the alkylated and reduced transition metal center. mdpi.comlibretexts.org Following coordination, the monomer undergoes a migratory insertion into the existing metal-alkyl (or metal-polymer) bond. uc.eduumb.edu This insertion step results in the lengthening of the polymer chain by one monomer unit and regenerates the vacant coordination site, allowing for the next monomer to coordinate and insert, thus continuing the propagation cycle. pressbooks.publibretexts.org The regioselectivity of this insertion, typically a 1,2-insertion for α-olefins, is a key factor in determining the microstructure of the final polymer. libretexts.org

Influence on Polymer Stereoregularity (Isotactic, Syndiotactic, Atactic)

The stereochemical structure of a polymer, known as its tacticity, profoundly influences its physical and mechanical properties. In the context of Ziegler-Natta catalysis, where this compound often serves as a cocatalyst, it plays a significant role in determining the stereoregularity of the resulting polymer chain. pressbooks.pub The three primary forms of stereoregularity are isotactic, syndiotactic, and atactic.

Isotactic polymers feature all substituent groups positioned on the same side of the polymer backbone. This regular arrangement allows for a high degree of crystallinity, leading to materials with enhanced strength, stiffness, and thermal stability. youtube.com

Syndiotactic polymers have substituent groups alternating in a regular pattern on opposite sides of the polymer chain. This structure can also lead to crystalline materials, often with a unique balance of properties compared to their isotactic counterparts. youtube.com

Atactic polymers exhibit a random arrangement of substituent groups along the polymer backbone. This lack of order prevents crystallization, resulting in amorphous, more flexible, and often less strong materials. youtube.com

Ziegler-Natta catalysts, in general, are renowned for their ability to produce stereoregular polymers, a significant advancement over earlier radical polymerization methods that typically yielded atactic polymers. By carefully selecting the catalyst components, including the use of specific alkylaluminium compounds like this compound, it is possible to tailor the synthesis to produce polymers with the desired stereochemical structure—be it isotactic, syndiotactic, or atactic—to meet the demands of various applications. pressbooks.pubnumberanalytics.com

Role in Chain Transfer and Termination Processes

In polymerization reactions, chain transfer and termination are crucial events that dictate the final molecular weight of the polymer. This compound, as part of the Ziegler-Natta catalyst system, actively participates in these processes.

Chain transfer is a process where the growing polymer chain is terminated, but the kinetic chain is not. A new polymer chain is initiated simultaneously. Alkylaluminium compounds, including this compound, are well-established chain transfer agents in olefin polymerization. nih.govrsc.org The mechanism often involves the transfer of the growing polymer chain from the transition metal center (e.g., titanium) to the aluminium center of the this compound. nih.govmdpi.com This results in a polymer chain with a saturated end and an alkyl-substituted aluminium species that can then initiate a new polymer chain. The efficiency of this chain transfer reaction is influenced by the steric bulk of the alkyl groups on the aluminium, with larger groups potentially affecting the rate of transfer. nih.gov

The concentration of the alkylaluminium compound is a key parameter in controlling the extent of chain transfer. researchgate.net A higher concentration of this compound generally leads to more frequent chain transfer events, resulting in polymers with lower molecular weights. researchgate.netresearchgate.net This provides a direct method for tuning the polymer's properties.

Impact of this compound on Catalyst Performance and Efficiency

Polymerization Rate and Activity

The concentration of this compound can significantly affect the polymerization kinetics. Initially, an increase in the alkylaluminium concentration generally leads to a higher polymerization rate as more active sites are generated. researchgate.net However, beyond an optimal concentration, a further increase can sometimes lead to a decrease in activity. researchgate.net This can be attributed to several factors, including the over-reduction of the transition metal species to lower, less active oxidation states, or the formation of dimeric or oligomeric aluminium species that may be less effective in activating the catalyst. researchgate.netresearchgate.net The nature of the alkyl group, in this case, dodecyl, also plays a role due to its steric and electronic effects. researchgate.net

Molecular Weight Distribution Control

The molecular weight distribution (MWD) is a crucial characteristic of a polymer, as it influences its processing behavior and final properties. mdpi.com A narrow MWD indicates that the polymer chains are of similar length, while a broad MWD signifies a wider range of chain lengths. biochempeg.com

This compound plays a key role in controlling the MWD. google.azgoogle.com As a chain transfer agent, it helps in regulating the molecular weight. nih.gov The efficiency of chain transfer relative to the rate of propagation is a major determinant of the MWD. By adjusting the concentration of this compound, it is possible to influence the balance between chain growth and chain transfer, thereby tailoring the MWD. researchgate.net Different alkylaluminium compounds can exhibit different efficiencies in this regard, allowing for fine-tuning of the polymer's properties. nih.gov

Comonomer Incorporation Strategies

The incorporation of comonomers, such as higher α-olefins, into a polymer chain is a common strategy to modify its properties, for instance, to produce linear low-density polyethylene (B3416737) (LLDPE). researchgate.net The ability of a catalyst system to effectively incorporate these comonomers is crucial.

The type and concentration of the alkylaluminium cocatalyst, including this compound, can influence comonomer incorporation. researchgate.net The cocatalyst can affect the electronic properties of the active sites, which in turn can influence their affinity for different monomers. researchgate.net Furthermore, modifications to the catalyst support, often in conjunction with the use of specific cocatalysts, have been explored as a strategy to enhance comonomer incorporation. researchgate.net Advanced catalyst design often involves optimizing the interaction between the catalyst, cocatalyst, and comonomer to achieve the desired copolymer composition and properties. researchgate.net

Advanced Catalyst Design Utilizing this compound

The continuous demand for polyolefins with tailored properties has driven significant advancements in catalyst design. This compound is a component in some of these advanced catalyst systems, which are engineered for enhanced performance. researchgate.netjaist.ac.jpgoogle.comjaist.ac.jp

Modern Ziegler-Natta catalysts are often supported on materials like magnesium chloride (MgCl₂). wikipedia.org The interaction between the support, the titanium active species, and the alkylaluminium cocatalyst is critical. Advanced designs focus on controlling the morphology of the support and the distribution of active sites to improve catalyst activity and control over polymer properties. researchgate.net

The choice of the alkylaluminium cocatalyst is an integral part of this design. The use of this compound, with its long alkyl chains, can influence the catalyst's behavior in several ways. The steric bulk of the dodecyl groups can affect the stereoselectivity of the catalyst, potentially leading to polymers with specific tacticities. researchgate.net It can also influence the fragmentation of the catalyst support during polymerization, which is crucial for exposing active sites and maintaining high activity. researchgate.net

Modulation with External and Internal Electron Donors

In the realm of Ziegler-Natta (ZN) catalysis, particularly for olefin polymerization, the performance of the catalyst system is intricately tuned by the interplay of its core components. These systems typically consist of a procatalyst, often a titanium halide supported on magnesium chloride, and a cocatalyst, which is frequently an organoaluminum compound like this compound. avestia.comjustia.com The stereospecificity and activity of these catalysts are significantly enhanced by the use of electron-donating organic compounds, which are classified as either internal or external donors. justia.com

Internal Electron Donors (IEDs) are incorporated during the synthesis of the solid procatalyst. justia.com Their primary role is to control the distribution and nature of the titanium active sites on the magnesium chloride support, thereby improving the catalyst's stereospecificity. Common internal donors include esters, ethers, and silanes. justia.comgoogle.com

The choice of the organoaluminum cocatalyst itself is a critical factor in modulating the catalyst system. A systematic study comparing different aluminum alkyls in the homopolymerization of ethylene (B1197577) using a 4th generation ZN catalyst revealed significant differences in performance. avestia.com The study utilized triethylaluminium (TEA), triisobutylaluminium (TIBA), and this compound (TDDA). The results indicated that the polymerization activity generally increased with the size of the alkyl group on the aluminum atom. This compound exhibited the highest polymerization activity, achieving a level 25% higher than the commonly used TEA and 20% higher than TIBA under the tested conditions. avestia.com This suggests that the long dodecyl chains of TDDA have a profound influence on the catalyst's activity, potentially by affecting the alkylation of the titanium centers or the stability of the active species.

Table 1: Comparative Polymerization Activity of Different Aluminum Alkyl Cocatalysts Data sourced from a study on ethylene homopolymerization with a 4th generation Ziegler-Natta catalyst. avestia.com

| Cocatalyst | Relative Activity vs. TEA | Relative Activity vs. TIBA |

| This compound (TDDA) | ~125% | ~120% |

| Triisobutylaluminium (TIBA) | ~104% | 100% |

| Triethylaluminium (TEA) | 100% | ~96% |

Heterogeneous vs. Homogeneous Catalyst Systems

Catalysis is broadly divided into two categories: homogeneous and heterogeneous, defined by the phase relationship between the catalyst and the reactants.

Homogeneous catalysis occurs when the catalyst and the reactants exist in the same phase, for example, all dissolved in a single liquid solution. avestia.com This allows for maximum interaction between the catalyst and reactant molecules. avestia.com

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. avestia.com A common example is a solid catalyst used in a liquid or gas-phase reaction. avestia.com

This compound is predominantly used as a cocatalyst in heterogeneous Ziegler-Natta systems for olefin polymerization. avestia.com In a typical industrial process, the catalyst system comprises a solid procatalyst (e.g., titanium tetrachloride on a magnesium chloride support) suspended in a reaction medium where the monomer (e.g., gaseous ethylene) and the soluble organoaluminum cocatalyst (this compound dissolved in a hydrocarbon solvent) are introduced. avestia.com The polymerization reaction occurs at the active sites on the surface of the solid catalyst. A key advantage of heterogeneous systems in industrial applications is the ease of separating the solid catalyst from the polymer product after the reaction is complete.

This compound in Other Catalytic Transformations

Activation of Peroxide Decomposition Processes

Trialkylaluminium compounds, including this compound, have been shown to act as activators for the decomposition of organic peroxides. Research using in-situ Raman spectroscopy examined the decomposition of tert-butyl peroxypivalate (TBPPI) in the presence of various trialkylaluminium activators, specifically including triethyl-, trihexyl-, trioctyl-, and this compound. researchgate.net The study found that these organoaluminium compounds significantly accelerate the peroxide's decomposition. researchgate.net NMR spectroscopy data indicated that this activated decomposition proceeds through the formation of trialkylaluminium/peroxide complexes. researchgate.net

The general reactivity of trialkylaluminiums with peroxides involves the reduction of compounds like alkyl hydroperoxides, diacyl peroxides, and peroxyesters. rsc.org The process is thought to begin with the coordination of the peroxide to the Lewis acidic aluminum center. rsc.org This is followed by a reduction step. For instance, the reaction between a trialkylaluminium and benzoyl peroxide has been reported. rsc.org However, dialkyl peroxides are generally not reduced by these aluminum compounds. rsc.org This reactivity highlights the role of this compound not just as a polymerization cocatalyst but also as a reactive agent capable of initiating radical processes through the accelerated decomposition of peroxides.

Applications in Organic Synthesis as a Reagent or Catalyst Component

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. alevelchemistry.co.uksigmaaldrich.comnumberanalytics.com The most significant application of this compound in C-C bond formation is its role as a cocatalyst in Ziegler-Natta polymerization, which is fundamentally a large-scale C-C bond-forming process linking thousands of monomer units. avestia.com

Outside of polymerization, the use of this compound as a stoichiometric reagent or catalyst component for other specific C-C bond-forming reactions in general organic synthesis is not widely documented in available literature. While various organometallic reagents, including other types of organoaluminum compounds, are employed in reactions like conjugate additions and alkylations, this compound's utility is primarily leveraged in the polymer industry. alevelchemistry.co.ukresearchgate.netresearchgate.net Some research has explored the reverse process, where alkylaluminum species are used to mediate the cleavage of C-C bonds in polyolefins, converting them into shorter alkylaluminum compounds that can then be transformed into valuable chemicals like fatty alcohols. iastate.edu

The chemical behavior of this compound is dictated by the properties of the aluminum-carbon bond. As with other trialkylaluminiums, it is a potent Lewis acid and its alkyl groups are nucleophilic. Its reactivity towards various functional groups is expected to follow general patterns for trialkylaluminiums.

Protic Functional Groups: this compound reacts vigorously with protic substrates such as water, alcohols (R'-OH), and carboxylic acids (R'-COOH). The reaction involves the protonolysis of the Al-C bond, liberating dodecane (B42187) and forming aluminum alkoxides [R₂Al(OR')] or carboxylates [R₂Al(OOCR')], respectively. This reactivity necessitates that reactions involving this compound be conducted under inert, anhydrous conditions.

Carbonyl Functional Groups: The interaction with carbonyl compounds like aldehydes, ketones, and esters is more complex.

Aldehydes and Ketones: As a strong Lewis acid, this compound coordinates to the carbonyl oxygen. This can be followed by either alkylation (addition of a dodecyl group to the carbonyl carbon) or reduction (via β-hydride transfer). However, for a long, linear alkyl chain like dodecyl, which lacks β-hydrogens on the second carbon, alkylation is the more probable pathway compared to reduction, which is more common for branched alkyls like isobutyl. libretexts.org

Esters: The reaction with esters is also multifaceted. Unlike more common reagents like organolithiums which typically add twice to esters to yield tertiary alcohols, trialkylaluminiums can participate in alkylation or reduction. chemistrysteps.comlibretexts.org The specific outcome depends on the substrate and reaction conditions.

Other Functional Groups: It is generally unreactive towards simple C-C or C-H bonds in alkanes and unactivated alkenes at moderate temperatures, although its role in polymerization demonstrates its ability to interact with activated alkenes at a catalytic center. avestia.com

Advanced Spectroscopic and Computational Investigations of Tridodecylaluminium Systems

Spectroscopic Methodologies for Mechanistic Elucidation

Spectroscopic techniques are indispensable for probing the structure and behavior of molecules. For reactive species like tridodecylaluminium, specialized methods are required to capture information about its dynamic nature and its role in chemical transformations.

The study of chemical reactions as they occur is critical for understanding mechanism, particularly for identifying short-lived and highly reactive intermediates. mdpi.com In-situ spectroscopy allows for real-time monitoring of a reaction mixture without disturbing the system. researchgate.net Techniques such as Fourier-transform infrared (FTIR), Raman, and UV-Visible spectroscopy can be applied to track the concentration of reactants, products, and transient species. mdpi.com

For reactions involving this compound, such as its use as a co-catalyst in polymerization, in-situ FTIR or Raman spectroscopy can monitor the vibrational frequencies of the aluminium-carbon (Al-C) bond. Changes in the position and intensity of these bands provide insight into the coordination environment of the aluminum center and the consumption of the alkylating agent. The formation of reaction intermediates, such as a complex between this compound and a transition metal catalyst or a monomer, can be detected by the appearance of new, characteristic spectral features. rsc.orgnih.gov This approach has been successfully used to study intermediates in various catalytic processes, providing direct evidence for proposed mechanistic steps. researchgate.netnih.gov

Table 1: Application of In-situ Spectroscopy for this compound Systems

| Spectroscopic Technique | Information Gained | Example Application in this compound Chemistry |

| In-situ FTIR | Monitors changes in vibrational modes of functional groups. | Tracking the Al-C stretch to observe ligand exchange or coordination with a monomer during polymerization. |

| In-situ Raman | Provides information on molecular structure and bond vibrations, particularly for symmetric, non-polar bonds. rsc.org | Characterizing the Al-C bond in non-polar solvent systems and detecting the formation of dimeric species. |

| In-situ UV-Vis | Detects changes in electronic transitions, often associated with transition metal centers or conjugated systems. | Monitoring the electronic state of a transition metal catalyst upon activation by this compound. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure, dynamics, and the chemical environment of atoms. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a comprehensive picture of its structure in solution.

¹H and ¹³C NMR: These standard techniques are used to characterize the dodecyl chains, confirming their structure and purity.

²⁷Al NMR: As a quadrupolar nucleus, ²⁷Al is highly sensitive to the symmetry of its electronic environment. ²⁷Al NMR can readily distinguish between four-coordinate (monomeric) and higher-coordinate (dimeric or complexed) aluminum species. The chemical shift and linewidth of the ²⁷Al resonance provide critical information about the geometry and dynamics at the metal center.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can establish through-bond connectivity between protons and carbons in the dodecyl ligands. NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximities, which is useful for determining the solution-state conformation and investigating intermolecular interactions. numberanalytics.com

Advanced NMR methods, such as variable-temperature (VT-NMR) studies, can be employed to investigate dynamic processes like the monomer-dimer equilibrium that is characteristic of many trialkylaluminium compounds. By tracking changes in the NMR spectra as a function of temperature, thermodynamic and kinetic parameters for these exchange processes can be determined. numberanalytics.comnumberanalytics.com

Identifying the catalytically active site is crucial for understanding how a catalyst functions. rsc.org X-ray Absorption Spectroscopy (XAS) is an element-specific technique ideal for probing the local electronic and geometric structure of the absorbing atom, even in amorphous or solution-phase systems. wikipedia.orgspringernature.com

XAS is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.gov

XANES: The XANES region provides information on the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the absorbing atom. For this compound-based catalytic systems, Al K-edge XANES can directly probe the electronic state and symmetry of the aluminum center as it interacts with other components like catalysts, activators, or substrates. aps.org

EXAFS: The EXAFS region provides information about the local atomic environment, including the number, type, and distance of neighboring atoms. By analyzing the Al K-edge EXAFS, one can determine the precise Al-C bond lengths and coordination numbers, offering a snapshot of the active site's structure. nih.gov This is particularly valuable for characterizing the active species formed when this compound is used as a co-catalyst with transition metals. nsf.gov

These techniques are instrumental in building a detailed model of the active site, which is essential for explaining catalytic activity and selectivity. frontiersin.orgnih.gov

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Dynamics

Computational Chemistry for Understanding Reactivity and Selectivity

Computational chemistry provides a theoretical framework to complement experimental findings, offering insights into reaction mechanisms at a molecular level that are often inaccessible through experimentation alone. escholarship.orgumanitoba.ca

Density Functional Theory (DFT) is a quantum chemical method used to investigate the electronic structure of many-body systems. nih.gov It has become a standard tool for studying the mechanisms of organometallic reactions, providing valuable information on the thermodynamics and kinetics of reaction pathways. pitt.edursc.orgpkusz.edu.cn

For this compound, DFT calculations can be used to:

Model the geometries of reactants, intermediates, transition states, and products.

Calculate the relative energies of these species to construct a complete reaction energy profile.

Investigate the influence of solvents and ligand modifications on the reaction pathway.

For example, in a polymerization reaction catalyzed by a system containing this compound, DFT can be used to map out the entire catalytic cycle, including monomer coordination, insertion into the Al-C bond, and chain propagation steps. mdpi.com These calculations help rationalize experimentally observed reactivity and selectivity. pkusz.edu.cn

Table 2: Sample DFT-Calculated Energy Data for a Hypothetical Reaction Step

| Species | Description | Relative Free Energy (ΔG, kcal/mol) |

| Reactants | Separated Catalyst + TDA | 0.0 |

| Intermediate Complex | Catalyst-TDA Adduct | -5.2 |

| Transition State | Alkyl Transfer to Monomer | +15.8 |

| Products | Propagated Chain | -20.4 |

Note: Data are hypothetical for illustrative purposes.

The transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. github.io The analysis of transition state structures is fundamental to understanding reaction rates and selectivity. nih.govscirp.org

Within a DFT framework, transition state searches are performed to locate the first-order saddle point on the potential energy surface. github.io Analysis of the transition state's geometry reveals the critical bond-forming and bond-breaking events. For a this compound-mediated reaction, this could be the transfer of a dodecyl group to a substrate. The calculated energy of the transition state (the activation energy) directly correlates with the reaction rate. elifesciences.orguni-giessen.de

By comparing the activation energies for different possible reaction pathways (e.g., leading to different stereoisomers or regioisomers), DFT can predict and explain the selectivity of a reaction. mdpi.com This predictive power is invaluable for the rational design of new and improved catalytic systems based on this compound. pitt.edu

Density Functional Theory (DFT) Studies of Reaction Pathways

Electronic Structure and Bonding Analysis

The electronic structure of this compound, like other trialkylaluminium compounds, is primarily defined by the electron-deficient nature of the central aluminum atom and the nature of the aluminum-carbon (Al-C) bonds. The aluminum atom, with its three valence electrons, forms three covalent bonds with the dodecyl groups. This leaves the aluminum center with a vacant p-orbital, making it a potent Lewis acid. This Lewis acidity is a cornerstone of its reactivity, allowing it to readily accept electron pairs from donor molecules.

Computational studies, often employing Density Functional Theory (DFT), are used to probe the electronic properties and bonding in such molecules. mit.edu While specific, in-depth DFT studies exclusively on this compound are not extensively published, analysis can be extrapolated from studies on analogous long-chain trialkylaluminiums and related organoaluminium species. rsc.org The Al-C bond is highly polarized, with significant ionic character due to the large difference in electronegativity between aluminum (1.61 on the Pauling scale) and carbon (2.55). This results in a partial positive charge on the aluminum atom and partial negative charges on the alpha-carbon atoms of the dodecyl chains.

Table 1: Representative Electronic and Bonding Properties of Trialkylaluminium Systems

| Property | Description | Typical Computational Method | Significance |

|---|---|---|---|

| Lewis Acidity | The ability of the aluminum center to accept an electron pair. | Calculation of the Lowest Unoccupied Molecular Orbital (LUMO) energy. | Central to its function as a catalyst or co-catalyst. |

| Al-C Bond Polarity | The partial charge separation between the aluminum and carbon atoms. | NBO or Mulliken population analysis. | Influences reactivity with electrophiles and nucleophiles. |

| Bond Dissociation Energy (BDE) | The energy required to homolytically cleave the Al-C bond. | DFT energy calculations. | A key parameter in predicting thermal stability and reaction pathways. |

| Orbital Hybridization | The mixing of atomic orbitals on the aluminum atom (typically sp²). | NBO analysis. | Determines the geometry and bonding characteristics. |

This table presents generalized properties and methods applicable to the study of this compound.

Molecular Dynamics (MD) Simulations of Organoaluminium Systems

Molecular dynamics (MD) simulations offer a computational microscope to view the dynamic behavior of molecules over time. mdpi.com For organoaluminium systems, MD simulations are particularly valuable for understanding phenomena such as aggregation, solvent interactions, and conformational flexibility, which are difficult to probe experimentally.

Trialkylaluminiums, including this compound, are known to exist as dimers or higher-order oligomers, especially in non-coordinating solvents. nih.gov This association occurs through the formation of bridging alkyl groups, where an alkyl group from one aluminum center coordinates to the electron-deficient aluminum center of another molecule, forming a three-center, two-electron bond. MD simulations can model these aggregation-dissociation equilibria.

A significant challenge in performing MD simulations on this compound is its high flexibility and the lack of well-parameterized force fields for heavy atoms like aluminum in standard biomolecular or organic force fields. nih.govrsc.org Developing accurate parameters that correctly describe the Al-C bonds, angles, and dihedral potentials, as well as the non-bonded interactions, is a critical prerequisite for meaningful simulations.

Despite these challenges, MD simulations have been applied to study related organoaluminium systems in catalytic processes. dntb.gov.ua These simulations can provide critical insights into:

Conformational Landscapes: The long dodecyl chains can adopt numerous conformations, influencing the steric accessibility of the aluminum center. MD can explore this vast conformational space.

Solvent Structuring: The simulation can reveal how solvent molecules arrange around the organoaluminium compound, which is crucial for understanding its reactivity in solution.

Diffusion and Transport Properties: In catalytic systems, the rate at which reactants can reach the active site is critical. MD can be used to calculate diffusion coefficients and model the transport of species within the reaction medium.

Multi-scale Modeling Approaches in Catalysis

Many catalytic reactions involving organoaluminium compounds occur in complex environments, such as during polymerization, where the catalyst, co-catalyst, monomer, and growing polymer chain are all present. acs.org Modeling the entire system at a high level of quantum mechanical (QM) accuracy is computationally prohibitive. Multi-scale modeling, particularly hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, provides a solution. acs.orgnih.gov

In a QM/MM simulation, the system is partitioned into two or more regions:

The QM Region: This region includes the atoms directly involved in the chemical transformation (e.g., bond breaking and forming). For a reaction involving this compound, this would typically include the aluminum atom, its immediate coordination sphere, and the reacting substrate. This part of the system is treated with a computationally expensive but accurate QM method like DFT. acs.org

The MM Region: This region comprises the rest of the system, such as the bulk of the dodecyl chains, solvent molecules, and the extended polymer matrix. It is described by a classical, computationally inexpensive MM force field. researchgate.net

The two regions are electronically and/or mechanically coupled. This approach allows for the accurate modeling of the reaction chemistry while still accounting for the steric and electrostatic influence of the larger environment. For organoaluminium catalysis, QM/MM studies have been instrumental in elucidating reaction mechanisms, transition states, and the role of the co-catalyst. acs.orgresearchgate.net For instance, in Ziegler-Natta or metallocene-catalyzed olefin polymerization, QM/MM models can investigate the activation of the pre-catalyst by the organoaluminium compound, the insertion of the monomer into the metal-alkyl bond, and chain termination pathways. mdpi.com

Prediction of Reactivity and Selectivity Profiles

Predicting how a chemical will react is a central goal of computational chemistry. nih.gov For this compound, this involves forecasting its behavior in various reactions, including its stability, its role as an alkylating agent, and its catalytic activity.

One direct experimental study investigated the kinetics of peroxide decomposition in the presence of various trialkylaluminiums, including this compound. researchgate.net Using in-situ Raman spectroscopy, researchers determined kinetic parameters that demonstrated a significant acceleration of the decomposition reaction, highlighting the activating role of the organoaluminium compound.

Table 2: Kinetic Data for the Decomposition of tert-Butyl peroxypivalate (TBPPI) Activated by this compound

| Parameter | Value/Observation | Conditions |

|---|---|---|

| Reaction Studied | Decomposition of TBPPI | In the presence of this compound |

| Observation | Acceleration of the decomposition reaction | High temperature (90-165°C) and pressure (1-1800 bar) |

| Kinetic Data Determined | Rate constant, energy of activation, half-life time | Quantitative ratios of up to 1 mol this compound per mol peroxide |

Data sourced from a study on the activation of peroxide decomposition. researchgate.net

Beyond direct kinetic experiments, modern computational approaches are increasingly used to predict reactivity and selectivity. nih.gov These methods can be broadly categorized:

Quantum Mechanical (QM) Calculations: By calculating the energies of reactants, transition states, and products, QM methods can map out the potential energy surface of a reaction. nih.gov This allows for the determination of activation barriers, which are directly related to reaction rates. For this compound, this could be used to predict whether a reaction will proceed and which pathway is energetically most favorable.

Machine Learning (ML) Models: In recent years, ML has emerged as a powerful tool for predicting chemical reactivity. semanticscholar.orgmpg.deprinceton.edu These models are trained on large datasets of known reactions. By representing molecules with a set of features or "descriptors" (which can be derived from QM calculations chemrxiv.org), the ML algorithm learns the complex relationships between a molecule's structure and its reactivity. nih.gov Such a model could be trained to predict the outcome (e.g., yield, regioselectivity, or stereoselectivity) of reactions involving organoaluminium reagents like this compound, provided a suitable training dataset is available.

These predictive tools are invaluable for screening potential reactions, optimizing conditions, and designing new catalysts and processes without the need for exhaustive and costly experimentation. nih.gov

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 16682963 |

| Triethylaluminium | 7945 |

| Aluminum | 5359268 |

| Carbon | 5462310 |

| tert-Butyl peroxypivalate | 79069 |

Tridodecylaluminium As a Precursor for Advanced Materials

Utilization in Specialty Alcohol Production

Tridodecylaluminium is an intermediate in the production of long-chain specialty alcohols, such as dodecan-1-ol (lauryl alcohol). lifecyclecenter.sewikipedia.org This process is a variation of the Ziegler process, which involves the oligomerization of ethylene (B1197577) using a trialkylaluminium catalyst. In this synthesis, ethylene monomers are added sequentially to the alkyl chains of an aluminum catalyst, resulting in a mixture of longer-chain trialkylaluminiums, including trioctylaluminium, tridecylaluminium, and this compound. lifecyclecenter.se

Once the desired chain lengths are achieved, the trialkylaluminium mixture undergoes oxidation followed by hydrolysis. This two-step process cleaves the aluminum-carbon bonds and introduces hydroxyl groups, converting the long alkyl chains into their corresponding alcohols. lifecyclecenter.se The resulting mixture of alcohols is then separated through distillation to isolate specific fractions, such as the C12 alcohol, dodecan-1-ol. lifecyclecenter.se This alcohol is a key raw material for producing surfactants, such as sodium lauryl sulfate, which are widely used in detergents and personal care products. wikipedia.org

Role in Polymer Synthesis and Modification for Functional Materials

This compound serves as a crucial component, specifically as a co-catalyst, in Ziegler-Natta polymerization systems for producing polyolefins like polyethylene (B3416737). justia.com

The use of this compound allows for the synthesis of macromolecules with specific, tailored properties. The polymerization activity achieved during synthesis directly impacts characteristics of the polymer, such as molecular weight and molecular weight distribution. In a comparative study, this compound (TDDA) as a co-catalyst demonstrated a different activity profile compared to more commonly used co-catalysts like triethylaluminium (TEA) and triisobutylaluminium (TIBA).

The study revealed that at an optimal concentration, TDDA yielded the highest polymerization activity, suggesting its potential for creating polymers with specific characteristics that may differ from those produced with standard co-catalysts. This ability to fine-tune reaction kinetics is essential for producing high-performance polymers for demanding applications.

| Aluminum Alkyl Co-catalyst | Relative Polymerization Activity Increase | Notes |

|---|---|---|

| This compound (TDDA) | ~25% higher than TEA | Activity increased to a plateau with higher concentrations. |

| Triisobutylaluminium (TIBA) | ~5% higher than TEA | |

| Triethylaluminium (TEA) | Baseline | Activity peaked and then decreased with higher concentrations. |

Controlled Polymer Architecture Design

Potential Contributions to Next-Generation Energy Materials

The unique chemical properties of this compound position it as a compound with potential, often indirect, roles in the development of materials for future energy technologies.

Precursor cathode active material (pCAM) is an engineered powder, typically containing nickel, manganese, and cobalt (NMC) or nickel, cobalt, and aluminum (NCA), that serves as the direct precursor for the cathode active material (CAM) in lithium-ion batteries. greenli-ion.com The synthesis of pCAM is a complex co-precipitation process that demands stringent control over reaction conditions to achieve the precise particle size, morphology, and composition required for high-performance batteries. metso.comascendelements.com

While not a direct ingredient in the final pCAM product, organoaluminum compounds like this compound can play an important indirect role. Organometallic compounds are utilized as powerful reducing agents in the synthesis of advanced materials, including nanoparticles. researchgate.net In the context of pCAM production, this compound could theoretically be employed as a scavenger to remove impurities or as a reducing agent to control the oxidation state of metal ions, thereby ensuring the high purity and desired stoichiometry of the precursor material. Furthermore, aluminum is a key element in NCA cathodes, where aluminum oxide (Al2O3) is used to enhance thermal stability. americanelements.comnih.gov The use of highly reactive aluminum sources like this compound in related or upstream synthesis steps could contribute to the formation of these critical material components.

This compound's primary role as a co-catalyst in Ziegler-Natta polymerization contributes to sustainable energy technologies by enabling the production of high-performance and lightweight polymers. justia.com These materials are vital for applications such as lightweight vehicles, which improve fuel efficiency, and durable infrastructure for renewable energy systems.

Furthermore, the catalytic activity of organoaluminum compounds is not limited to polymerization. They can be used to synthesize a variety of chemical intermediates. The principles of catalysis demonstrated by this compound in olefin polymerization can be applied to other chemical transformations, potentially leading to more efficient and sustainable routes for producing biofuels or other energy-related chemicals. The ability to function effectively as a catalyst or co-catalyst makes it a valuable tool in the broader field of green chemistry and sustainable technology development.

Future Research Directions and Uncharted Territories in Tridodecylaluminium Chemistry

Exploration of Novel Catalytic Systems for Tridodecylaluminium

This compound has long been recognized for its role as a co-catalyst in Ziegler-Natta polymerization systems for olefins like ethylene (B1197577) and propylene. google.comthieme-connect.de These systems, which often involve a transition metal-containing solid catalyst and an organoaluminium compound, are fundamental to the production of widely used polymers such as high-density polyethylene (B3416737) and polypropylene. thieme-connect.denih.gov Future research will likely focus on developing new generations of Ziegler-Natta catalysts where this compound's properties can be further exploited to control polymer characteristics like molecular weight, stereoregularity, and co-monomer distribution with even greater precision. nih.gov

Beyond traditional polymerization, there is a growing interest in exploring this compound's potential in other catalytic reactions. One promising area is carboxylation, which involves the fixation of carbon dioxide (CO2) to produce valuable carboxylic acids. rsc.orgresearchgate.net While organoaluminium compounds are known to be reactive intermediates in these processes, challenges such as low yields and the formation of undesired byproducts have limited their application. rsc.org Future investigations could focus on designing novel catalytic systems, potentially involving co-catalysts or different reaction conditions, to improve the efficiency and selectivity of this compound-mediated carboxylation reactions. This aligns with the broader goal of utilizing CO2 as a renewable C1 feedstock for a more sustainable chemical industry. rsc.orgresearchgate.net

The development of novel catalyst systems could also extend to other areas of organic synthesis where organoaluminium reagents have shown promise, such as in asymmetric conjugate additions and as hydroamination catalysts. sigmaaldrich.com Research into new ligands and additives could modulate the reactivity and selectivity of this compound, opening up new synthetic possibilities.

Development of Greener Synthetic Routes and Processes

The drive towards more sustainable chemical manufacturing is a major impetus for future research in this compound chemistry. ispe.orgchemistryjournals.net A key focus will be the development of greener synthetic routes for the production of this compound itself, as well as for the processes in which it is used. This involves adhering to the principles of green chemistry, which aim to minimize waste, use less hazardous substances, and improve energy efficiency. chemistryjournals.netskpharmteco.com

One avenue of exploration is the use of alternative, more environmentally benign solvents and renewable feedstocks. ispe.orgchemistryjournals.net Traditional organic syntheses often rely on volatile and toxic solvents. chemistryjournals.net Research into conducting reactions in greener media, such as water, ionic liquids, or supercritical fluids, could significantly reduce the environmental footprint of processes involving this compound. chemistryjournals.net Furthermore, exploring the use of bio-based starting materials for the synthesis of the dodecyl ligands would contribute to a more sustainable production cycle. ispe.org

Another important aspect is the development of more atom-economical and energy-efficient processes. ispe.orgchemistryjournals.net This could involve designing catalytic cycles that minimize the formation of byproducts and allow for easier separation and recycling of the catalyst. ispe.org Continuous flow synthesis is a promising technology that can offer better control over reaction parameters, leading to higher yields and reduced waste compared to traditional batch processes. ispe.orgrsc.org Applying flow chemistry to reactions involving this compound could lead to safer and more efficient manufacturing processes.

Integration of Artificial Intelligence and Machine Learning in Reaction Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of chemistry, and the study of this compound is no exception. asiaresearchnews.comresearchgate.net These powerful computational tools can accelerate the discovery and optimization of chemical reactions by analyzing vast datasets and identifying complex relationships that may not be apparent through traditional experimental methods. beilstein-journals.orgresearchgate.net

Furthermore, AI can assist in designing entire synthetic routes, suggesting the most efficient and sustainable pathways to a target molecule. asiaresearchnews.com This involves considering factors such as the availability of starting materials, reaction yields, and the environmental impact of each step. asiaresearchnews.com As more high-quality data on reactions involving organoaluminium compounds becomes available, the predictive power of these models will continue to improve, enabling the in silico design of highly efficient and green chemical processes. chemrxiv.org

In-depth Understanding of Interfacial Phenomena in Heterogeneous Catalysis

Many of the catalytic applications of this compound, particularly in Ziegler-Natta polymerization, involve heterogeneous catalysis, where the catalyst exists in a different phase from the reactants. wikipedia.orgmdpi.com The reactions occur at the interface between the solid catalyst and the surrounding liquid or gas phase. A deeper understanding of the phenomena occurring at this interface is crucial for optimizing catalyst performance.

Future research will likely employ advanced analytical techniques to probe the catalyst surface and the interactions between this compound, the active sites of the catalyst, and the reactants. Techniques like attenuated total reflection infrared (ATR-IR) spectroscopy can provide valuable insights into the adsorption, reaction, and desorption of molecules at the catalyst surface, even in the presence of a liquid phase like water. rsc.org

Computational modeling will also play a vital role in elucidating these interfacial phenomena. rsc.orgictp.it Density Functional Theory (DFT) calculations can be used to model the structure of the catalyst surface and the binding of different species, providing a molecular-level understanding of the catalytic process. coe-mecs.atcas.cz By combining experimental observations with computational simulations, researchers can develop more accurate models of the catalytic cycle, which can then be used to rationally design more efficient and selective catalysts. A particular area of interest is understanding how the liquid-liquid interface in emulsion systems can be used to control catalytic selectivity. whiterose.ac.uk

Q & A

Q. How can researchers ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) when sharing this compound datasets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.